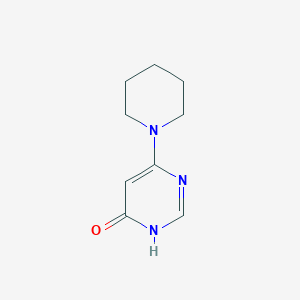

6-哌啶并-4-嘧啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Piperidino-4-pyrimidone (6-PP) is an organic compound with a wide range of applications in chemical synthesis, scientific research, and drug formulation. 6-PP has a unique structure consisting of four nitrogen atoms, two oxygen atoms, and a piperidine ring. Due to its versatile chemical structure and properties, 6-PP has been used in a variety of applications, from pharmaceuticals to agrochemicals.

科学研究应用

血管扩张剂应用

6-哌啶并-4-嘧啶酮衍生物因其血管扩张作用而受到研究,特别是在高血压的治疗中。一项研究强调了哌啶并-嘧啶酮血管扩张剂的降压作用,当与β-肾上腺素能阻滞剂联合使用时,可有效降低高血压患者的血压,无明显体位症状,但注意到部分患者出现反射性心率增加和心肌缺血的证据 (Gilmore、Weil 和 Chidsey,1970 年)。

DNA 损伤和修复

对 DNA 损伤和修复机制的研究表明嘧啶 (6-4) 嘧啶酮光产物在紫外诱导的诱变中具有重要意义。这些光产物因其在诱变中的作用而具有重要意义,在单核苷酸分辨率下在体内进行绘制,突出了 DNA 修复机制的复杂性以及在遗传疾病和癌症中进行靶向治疗的潜力 (Pfeifer、Drouin、Riggs 和 Holmquist,1991 年)。

抗结核和抗利什曼病应用

6-哌啶并-4-嘧啶酮衍生物因其在治疗结核病和利什曼病方面的潜力而受到探索。值得注意的是,最初用于结核病研究的 6-硝基-2,3-二氢咪唑并[2,1-b][1,3]恶唑衍生物对锥虫病表现出有希望的活性,从而确定了内脏利什曼病的临床前候选药物 (Thompson 等,2016 年)。

缓蚀作用

6-哌啶并-4-嘧啶酮衍生物还因其对金属的缓蚀性能而受到研究,为保护性涂层和材料工程提供了见解。量子化学计算和分子动力学模拟已应用于研究这些衍生物的吸附和抑制效率,表明它们在工业应用中的潜力 (Kaya 等,2016 年)。

抗菌和抗真菌应用

6-哌啶并-4-嘧啶酮衍生物的抗菌和抗真菌活性已得到探索,其中一些化合物对各种菌株显示出显着的抑制作用。这项研究有助于开发新的抗菌剂,并突出了 6-哌啶并-4-嘧啶酮衍生物在药物化学中的多功能性 (Bhat 和 Begum,2021 年)。

作用机制

Target of Action

The primary target of 6-Piperidino-4-pyrimidone is the DNA molecule. The compound interacts with the DNA molecule, specifically with the pyrimidine bases .

Mode of Action

6-Piperidino-4-pyrimidone interacts with its target, the DNA molecule, by forming a pyrimidine-pyrimidone (6-4) photoproduct . This interaction results in a change in the DNA structure, leading to the formation of an ‘open’ conformation .

Biochemical Pathways

The interaction of 6-Piperidino-4-pyrimidone with DNA affects the nucleotide excision repair (NER) pathway . This pathway is responsible for the removal of a wide variety of DNA helix-destabilizing lesions .

Pharmacokinetics

It is known that the compound is removed from the genome much faster than the cyclobutane pyrimidine dimer (cpd), indicating efficient recognition and removal by the ner pathway .

Result of Action

The action of 6-Piperidino-4-pyrimidone results in the formation of a pyrimidine-pyrimidone (6-4) photoproduct in the DNA molecule .

Action Environment

The action of 6-Piperidino-4-pyrimidone is influenced by environmental factors such as ultraviolet (UV) radiation. UV radiation induces the formation of the pyrimidine-pyrimidone (6-4) photoproduct . The efficiency of the compound’s action can also be affected by the presence of other DNA lesions .

属性

IUPAC Name |

4-piperidin-1-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9-6-8(10-7-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKOIMLSOVWSJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Piperidin-1-yl)-3,4-dihydropyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2982439.png)

![1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B2982440.png)

![3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B2982441.png)

![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2982442.png)

![Methyl 4-[(Z)-3-(4-butylanilino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2982448.png)

![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2982454.png)

![8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride](/img/structure/B2982456.png)